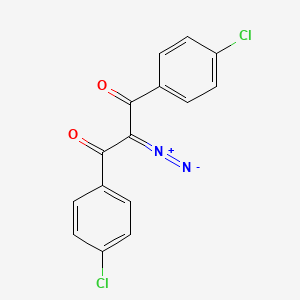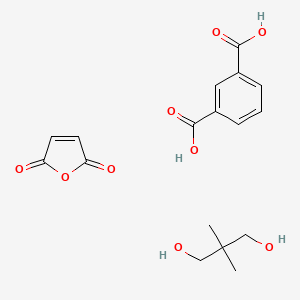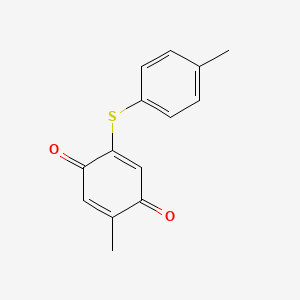
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate is a chemical compound known for its unique structure and properties. This compound features two 4-chlorophenyl groups attached to a diazonio-oxopropenolate core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate typically involves the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . This method allows for the formation of the desired compound through a one-pot reaction at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different chlorinated derivatives, while substitution reactions can introduce new functional groups into the compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory and anticancer properties . Additionally, it is used in the development of new materials and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate can be compared with other similar compounds, such as 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine and 1,3-Bis(4-chlorophenyl)urea . These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its diazonio-oxopropenolate core, which imparts distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
33074-12-3 |
|---|---|
Formule moléculaire |
C15H8Cl2N2O2 |
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
1,3-bis(4-chlorophenyl)-2-diazopropane-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-11-5-1-9(2-6-11)14(20)13(19-18)15(21)10-3-7-12(17)8-4-10/h1-8H |
Clé InChI |
JFEPTQHQHUZXJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=[N+]=[N-])C(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)





![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)


![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)

